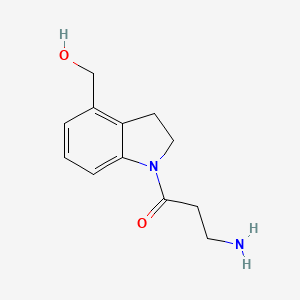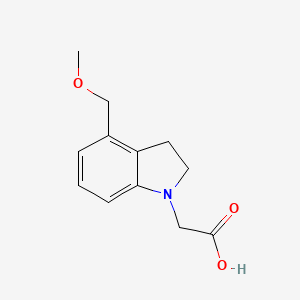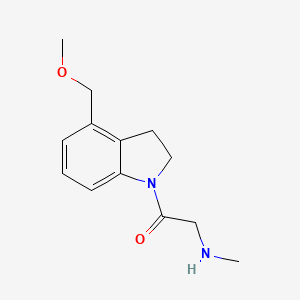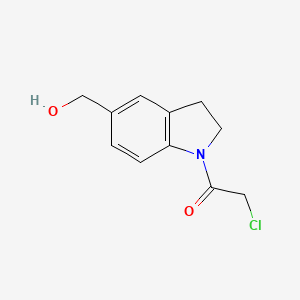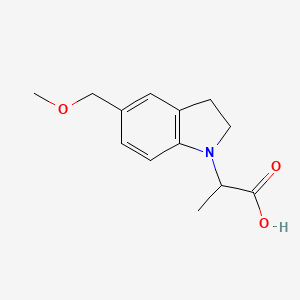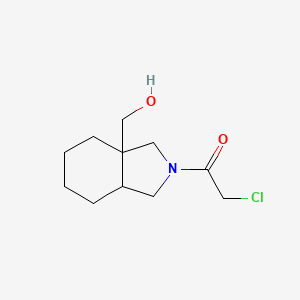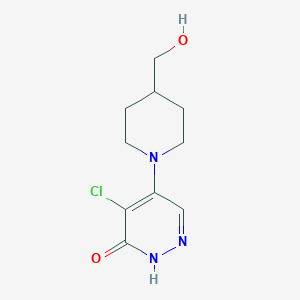
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Descripción general
Descripción
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Research by Georges et al. (1989) revealed that derivatives of pyridazin-3(2H)-one, including structures similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticonvulsant properties. The study focused on the crystal structures and electronic properties of such compounds, highlighting the critical orientation and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which could contribute to their pharmacological activity Georges et al., 1989.
Synthesis and Biological Activity
A series of heterocyclic systems, anticipated to possess biological activities, were synthesized via reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one. This research highlights the versatility of pyridazin-3(2H)-one derivatives in generating compounds with potential biological applications, including anticonvulsant and possibly other therapeutic effects Youssef et al., 2005.
Antibacterial and Antioxidant Derivatives
Al-ayed (2011) explored the synthesis of compounds structurally related to pyridazin-3(2H)-one, focusing on derivatives with potential antibacterial and antioxidant activities. The study emphasizes the chemical versatility of pyridazin-3(2H)-one frameworks in medicinal chemistry, providing a foundation for developing new therapeutic agents with diverse biological functions Al-ayed, 2011.
Anticancer Agents Development
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, which share a similar structural motif with this compound, underscores the potential of such compounds as anticancer agents. The study focused on the synthesis of these derivatives and their effects on the proliferation and survival of cancer cells, indicating the broader applicability of the pyridazin-3(2H)-one core in cancer therapy Temple et al., 1983.
Propiedades
IUPAC Name |
5-chloro-4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(5-12-13-10(9)16)14-3-1-7(6-15)2-4-14/h5,7,15H,1-4,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSEWMDAZUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


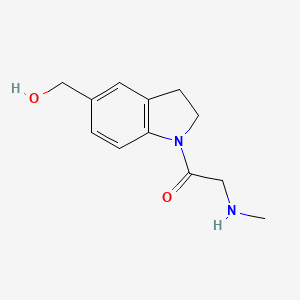

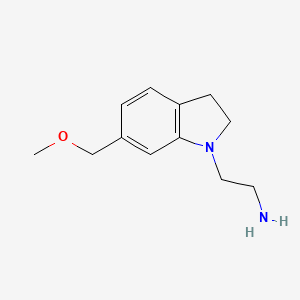
![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
